Benzo[b]fluoranthene-d12

Catalog No.
S766251
CAS No.
93951-98-5
M.F
C20H12
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[b]fluoranthene-d12

CAS Number

93951-98-5

Product Name

Benzo[b]fluoranthene-d12

IUPAC Name

1,2,3,6,7,11,12,13,17,18,19,20-dodecadeuteriopentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene

Molecular Formula

C20H12

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D

InChI Key

FTOVXSOBNPWTSH-AQZSQYOVSA-N

SMILES

Array

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1

Isomeric SMILES

[2H]C1=C(C(=C2C3=C4C(=C(C(=C3[2H])[2H])[2H])C5=C(C(=C(C(=C5C4=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]

The exact mass of the compound Benzo[b]fluoranthene-d12 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzo[b]fluoranthene-d12 (CAS 93951-98-5) is a fully deuterated, stable isotope-labeled polycyclic aromatic hydrocarbon (PAH) engineered specifically as an internal standard for advanced mass spectrometry workflows. With a molecular weight of 264.38 g/mol and a +12 Da mass shift relative to its native counterpart, it is a foundational reagent for Isotope Dilution Mass Spectrometry (IDMS) [1]. Its primary procurement value lies in its ability to precisely correct for matrix-induced ionization suppression, extraction losses, and instrument variability during the quantification of heavy PAHs in complex environmental, food, and biological matrices. By matching the exact physicochemical properties of native benzo[b]fluoranthene, this standard ensures absolute quantitative accuracy and regulatory compliance in stringent frameworks such as EPA Method 8270, ISO 28540, and CORESTA CRM 91[2].

Substituting Benzo[b]fluoranthene-d12 with a generic deuterated PAH, such as Chrysene-d12 or Phenanthrene-d10, introduces critical quantification errors in trace-level analysis[1]. The 'benzofluoranthene' isomers (b, j, and k) are notoriously difficult to separate chromatographically, often forming critical co-eluting pairs that require precise retention time bracketing. A generic internal standard will not exactly match the retention time, partitioning coefficient (LogP), or matrix-induced ionization suppression profile of native benzo[b]fluoranthene. Consequently, using a non-exact surrogate fails to accurately correct for isomer-specific extraction recoveries during complex sample cleanups (e.g., dSPE or ASE), leading to non-compliant quantitative bias in regulatory assays where benzo[b]fluoranthene is strictly monitored as a priority pollutant and carcinogen[2].

Chromatographic Co-elution and Isomer-Specific Retention

In high-resolution GC-MS/MS profiling of PAH isomers, Benzo[b]fluoranthene-d12 demonstrates near-perfect retention time alignment with native benzo[b]fluoranthene, whereas generic surrogates like Chrysene-d12 elute significantly earlier [1]. For instance, under optimized EPA method conditions on a Select PAH column, Benzo[b]fluoranthene-d12 elutes at approximately 30.25 minutes, directly mirroring its native counterpart (30.35 min). This exact temporal alignment allows the mass spectrometer's dynamic MRM windows to precisely capture the target analyte, preventing misidentification and integration errors among the closely eluting benzo[b]-, benzo[k]-, and benzo[j]fluoranthene critical isomer cluster.

Evidence DimensionChromatographic Retention Time Alignment (GC-MS/MS)
Target Compound DataRT ~30.25 min (matches native Benzo[b]fluoranthene at 30.35 min)
Comparator Or BaselineChrysene-d12 (Generic IS) elutes minutes earlier, failing to bracket the specific isomer
Quantified DifferenceProvides <0.1 min RT differential relative to native target, compared to >2 min mismatch with generic surrogates
ConditionsAgilent J&W Select PAH column, GC-MS/MS MRM mode, standard EPA oven ramp

Ensures accurate peak assignment and integration for the 'b' isomer, preventing false positives or quantification errors in regulatory compliance testing.

Elimination of Isotopic Cross-Talk via +12 Da Mass Shift

The incorporation of 12 deuterium atoms in Benzo[b]fluoranthene-d12 provides a robust +12 Da mass shift (m/z 264 vs. m/z 252 for the native compound) [1]. When compared to partially deuterated or lower-mass-shift alternatives, the +12 Da shift completely eliminates the risk of isotopic cross-talk caused by the natural M+2 or M+4 isotopic contributions of the highly abundant native PAH in heavily contaminated samples. This ensures a pristine baseline for the internal standard channel, maintaining linear calibration curves and preventing false internal standard signal inflation even when the native analyte concentration exceeds the internal standard by several orders of magnitude.

Evidence DimensionIsotopic Cross-Talk / Mass Interference
Target Compound Data+12 Da mass shift (m/z 264), 0% native isotopic overlap
Comparator Or BaselinePartially labeled analogs (+4 Da) exhibit measurable interference from native M+4 heavy isotopes
Quantified DifferenceComplete elimination of false IS signal contribution at high native concentrations
ConditionsHigh-concentration environmental matrix extracts analyzed via EI-MS

Guarantees absolute quantitative accuracy and extends the linear dynamic range of the assay without requiring sample dilution.

Matrix Effect Correction in Complex Lipid Extractions

During the extraction of heavy PAHs from complex matrices like edible oils or soils, target analytes suffer from variable recovery rates. Using Benzo[b]fluoranthene-d12 as a pre-extraction surrogate ensures that extraction losses for the native benzo[b]fluoranthene are perfectly normalized [1]. Studies utilizing EMR-Lipid dSPE cleanup show that while absolute recoveries of heavy PAHs might drop to lower levels, the isotope-dilution corrected recovery using the exact D12 analog normalizes to 95-105%. Using a generic internal standard like Phenanthrene-d10 fails to account for the specific lipophilicity (LogP ~6.12) and matrix binding affinity of the 5-ring benzofluoranthene system, leading to underreporting of the toxicant.

Evidence DimensionIsotope-Dilution Corrected Extraction Recovery
Target Compound Data95-105% normalized recovery for native Benzo[b]fluoranthene
Comparator Or BaselinePhenanthrene-d10 (Generic IS) yields skewed normalized recoveries (<80%) due to differing lipophilicity
Quantified Difference20-25% improvement in quantitative accuracy post-extraction
ConditionsEMR-Lipid dSPE cleanup of pumpkin seed oil / complex lipid matrices

Crucial for passing strict regulatory recovery criteria (e.g., 70-120%) in complex sample matrices where physical extraction losses are unavoidable.

Regulatory Environmental Monitoring (EPA Method 8270 & ISO 28540)

Benzo[b]fluoranthene-d12 is directly mandated or highly recommended as an internal standard for the quantification of semi-volatile organic compounds in soil, drinking water, and wastewater [1]. Its exact retention time matching ensures compliance with EPA and ISO guidelines for resolving the critical benzo[b]/[j]/[k]fluoranthene isomer cluster.

Food Safety and Edible Oil PAH4 Testing

In the EU, the 'PAH4' sum (which includes benzo[b]fluoranthene) is strictly regulated in foods and dietary supplements [2]. Procuring this specific D12 standard is essential for lipid-rich matrix extractions (like QuEChERS or EMR-Lipid), where it perfectly corrects for the severe matrix suppression and extraction losses inherent to high-fat samples.

Tobacco and Smoke Condensate Analysis (CORESTA CRM 91)

For the determination of PAHs in tobacco products, Benzo[b]fluoranthene-d12 is utilized in the working internal standard solution to correct for complex matrix interferences [3]. Its +12 Da mass shift provides a clean MS/MS transition, preventing false positives from the thousands of co-extracted combustion byproducts.

XLogP3

6.4

Exact Mass

264.169221334 Da

Monoisotopic Mass

264.169221334 Da

Heavy Atom Count

20

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Wikipedia

(~2~H_12_)Benzo[e]acephenanthrylene

Dates

Last modified: 08-15-2023

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